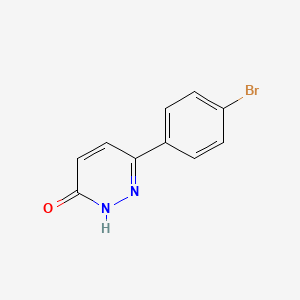

6-(4-Bromophenyl)pyridazin-3-ol

Description

BenchChem offers high-quality 6-(4-Bromophenyl)pyridazin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Bromophenyl)pyridazin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-bromophenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDHLGDAZQDUBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=O)C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351033 | |

| Record name | 6-(4-bromophenyl)pyridazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50636-57-2 | |

| Record name | 6-(4-bromophenyl)pyridazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-(4-Bromophenyl)pyridazin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical and biological properties of 6-(4-Bromophenyl)pyridazin-3-ol (CAS Number: 50636-57-2), a heterocyclic compound belonging to the pyridazinone class. While specific experimental data for this compound is limited in publicly available literature, this document consolidates the known information and draws upon data from structurally related analogs to provide a foundational understanding for researchers. The guide covers its basic properties, a general synthetic approach, and discusses the potential biological activities based on the broader class of pyridazinone derivatives, which have shown promise in cardiovascular and oncology research.

Core Properties

6-(4-Bromophenyl)pyridazin-3-ol is a pyridazinone derivative characterized by a bromophenyl substituent at the 6-position. Its fundamental properties are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | 6-(4-bromophenyl)pyridazin-3-ol | |

| CAS Number | 50636-57-2 | |

| Molecular Formula | C₁₀H₇BrN₂O | |

| Molecular Weight | 251.08 g/mol | |

| Melting Point | 248-251 °C | |

| Purity | 95-97% (commercially available) | |

| Appearance | Not specified (likely a solid at room temperature) |

Safety Information: The compound is associated with the following hazard statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Synthesis and Characterization

General Synthetic Protocol

The synthesis of 6-(4-Bromophenyl)-2H-pyridazin-3-one, which is the tautomeric form of 6-(4-Bromophenyl)pyridazin-3-ol, can be achieved through the bromination of a precursor. A described method involves dissolving the starting material in acetic acid and treating it with bromine at ambient temperature, followed by heating.[1]

References

An In-depth Technical Guide to 6-(4-Bromophenyl)pyridazin-3-ol: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a detailed synthetic route for 6-(4-Bromophenyl)pyridazin-3-ol. The information presented is intended to support researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Chemical Structure and Properties

6-(4-Bromophenyl)pyridazin-3-ol is a heterocyclic compound featuring a pyridazine core substituted with a bromophenyl group. It exists in tautomeric equilibrium with its more stable keto form, 6-(4-Bromophenyl)-3(2H)-pyridazinone. This structural feature is crucial for its chemical reactivity and potential biological interactions.

Structure:

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Reference |

| IUPAC Name | 6-(4-bromophenyl)pyridazin-3-ol | [1] |

| CAS Number | 50636-57-2 | |

| Molecular Formula | C₁₀H₇BrN₂O | [1] |

| Molecular Weight | 251.08 g/mol | |

| InChI | 1S/C10H7BrN2O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-6H,(H,13,14) | [1] |

| InChIKey | SXDHLGDAZQDUBI-UHFFFAOYSA-N | [1] |

| SMILES | OC1=NN=C(C=C1)c1ccc(Br)cc1 | |

| Melting Point | 148-152 °C (for intermediate keto-acid) | |

| Appearance | Off-white to yellow solid |

Synthesis Pathway

The synthesis of 6-(4-Bromophenyl)-3(2H)-pyridazinone is typically achieved through a three-step process starting from commercially available reagents. The pathway involves a Friedel-Crafts acylation to create a key keto-acid intermediate, followed by a condensation reaction with hydrazine to form the heterocyclic ring, and finally, an aromatization step to yield the desired product.

Caption: Synthetic workflow for 6-(4-Bromophenyl)-3(2H)-pyridazinone.

Experimental Protocols

The following sections provide detailed experimental methodologies for the synthesis of 6-(4-Bromophenyl)-3(2H)-pyridazinone.

Step 1: Synthesis of 3-(4-Bromobenzoyl)propionic Acid

This step involves the Friedel-Crafts acylation of bromobenzene with succinic anhydride.[2] Anhydrous aluminum chloride is used as a Lewis acid catalyst.

Table 2: Reagents and Conditions for Step 1

| Reagent/Parameter | Moles (equiv.) | Mass/Volume |

| Succinic Anhydride | 1.0 | 100.0 g |

| Bromobenzene | ~7.0 | 750 mL |

| Anhydrous AlCl₃ | 2.2 | 294.0 g |

| Reaction Time | 30 minutes (reflux) | |

| Reaction Temp. | Reflux |

Methodology:

-

To a 2-liter three-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, add succinic anhydride (100.0 g, 1.0 mol) and bromobenzene (750 mL).

-

Begin stirring the mixture and add powdered anhydrous aluminum chloride (294.0 g, 2.2 mol) in portions. The addition is exothermic and will cause the evolution of hydrogen chloride gas, which should be directed to a gas trap.

-

After the addition is complete, heat the mixture to reflux using an oil bath and maintain reflux with stirring for 30 minutes.

-

Cool the reaction flask in an ice-water bath. Slowly add 500 mL of cold water through the condenser, followed by 150 mL of concentrated hydrochloric acid.

-

Remove the excess bromobenzene via steam distillation.

-

Cool the remaining aqueous solution. The product, 3-(4-bromobenzoyl)propionic acid, will precipitate as a solid.

-

Collect the crude product by vacuum filtration.

-

Purify the product by dissolving it in a hot solution of sodium carbonate, treating with activated charcoal, filtering, and then re-precipitating the acid by adding concentrated hydrochloric acid to the cooled filtrate.[2]

-

Collect the purified product by filtration, wash with cold water, and dry.

Step 2: Synthesis of 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one

The intermediate γ-keto acid is cyclized using hydrazine hydrate to form the dihydropyridazinone ring.

Table 3: Reagents and Conditions for Step 2

| Reagent/Parameter | Moles (equiv.) | Mass/Volume |

| 3-(4-Bromobenzoyl)propionic Acid | 1.0 | 25.7 g |

| Hydrazine Hydrate (~64%) | 1.2 | 7.5 mL |

| Solvent | Ethanol | 200 mL |

| Reaction Time | 3 hours (reflux) | |

| Reaction Temp. | Reflux |

Methodology:

-

In a 500 mL round-bottomed flask equipped with a reflux condenser, dissolve 3-(4-bromobenzoyl)propionic acid (25.7 g, 0.1 mol) in 200 mL of ethanol.

-

Add hydrazine hydrate (7.5 mL, ~0.12 mol) to the solution.

-

Heat the reaction mixture to reflux and maintain for 3 hours.

-

After reflux, cool the mixture to room temperature. The product will begin to crystallize.

-

Further cool the flask in an ice bath to maximize precipitation.

-

Collect the solid product, 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one, by vacuum filtration.

-

Wash the filter cake with a small amount of cold ethanol and dry under vacuum.

Step 3: Synthesis of 6-(4-Bromophenyl)-3(2H)-pyridazinone

The final step is the aromatization of the dihydropyridazinone ring. This is achieved through a bromination-dehydrobromination sequence in acetic acid.

Table 4: Reagents and Conditions for Step 3

| Reagent/Parameter | Moles (equiv.) | Mass/Volume |

| 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one | 1.0 | 25.3 g |

| Bromine | 1.1 | 17.6 g (5.6 mL) |

| Solvent | Glacial Acetic Acid | 250 mL |

| Reaction Time | 1 hour | |

| Reaction Temp. | 100 °C |

Methodology:

-

Suspend 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one (25.3 g, 0.1 mol) in 250 mL of glacial acetic acid in a 500 mL flask at room temperature with stirring.

-

In a separate container, dissolve bromine (17.6 g, 0.11 mol) in 20 mL of glacial acetic acid.

-

Add the bromine solution to the pyridazinone suspension at ambient temperature.

-

Heat the resulting mixture to 100 °C for 1 hour.

-

Cool the reaction mixture to room temperature and then dilute it by pouring it into 500 mL of ice-water with stirring.

-

A precipitate will form. Collect the solid product, 6-(4-bromophenyl)-3(2H)-pyridazinone, by vacuum filtration.

-

Wash the product with water and dry under vacuum to yield the final compound.

Potential Biological Activity

While specific biological studies targeting 6-(4-Bromophenyl)pyridazin-3-ol are limited in publicly accessible literature, the pyridazinone scaffold is a well-known pharmacophore. Derivatives of pyridazinone have been investigated for a wide range of therapeutic applications.

-

Anti-inflammatory Activity: Many pyridazinone derivatives have been evaluated as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways.[3] Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP), which can suppress the production of pro-inflammatory cytokines.

-

Kinase Inhibition: Certain substituted pyridazinones have been identified as potent inhibitors of p38 MAP kinase, a key enzyme in the cellular response to stress and inflammation.[4] These inhibitors have therapeutic potential for treating autoimmune diseases.

-

Oncology: More complex pyridazine derivatives have been designed as degraders of proteins involved in cancer progression, such as SMARCA2/4, highlighting the versatility of this scaffold in developing novel anti-cancer agents.[5]

Further research is required to elucidate the specific biological targets and therapeutic potential of 6-(4-Bromophenyl)pyridazin-3-ol. Its structural similarity to known bioactive molecules makes it an interesting candidate for screening in various disease models.

References

- 1. 6-(4-bromophenyl)pyridazin-3-ol [sigmaaldrich.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives as SMARCA2/4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing the Pharmacological Potential: A Technical Guide to the Mechanism of Action of 6-(4-Bromophenyl)pyridazin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the potential mechanism of action of the novel heterocyclic compound, 6-(4-Bromophenyl)pyridazin-3-ol. In the absence of direct experimental data for this specific molecule, this document synthesizes the extensive body of research on structurally related 6-arylpyridazinone derivatives to build a well-founded hypothesis regarding its biological activity. The pyridazinone scaffold is a well-established pharmacophore, with numerous analogs exhibiting a wide range of therapeutic effects, most notably anti-inflammatory, analgesic, anticancer, and cardiovascular activities. This guide will focus on the most probable mechanisms, namely the inhibition of cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are recurrent targets for this class of compounds. Detailed experimental protocols for assessing these activities are provided, alongside a compilation of relevant quantitative data from closely related molecules to serve as a benchmark for future investigations. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the compound's potential biological impact and to guide its preclinical evaluation.

Introduction: The Pyridazinone Scaffold - A Privileged Structure in Medicinal Chemistry

The pyridazinone ring system is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities.[1][2] The general structure, characterized by a six-membered ring containing two adjacent nitrogen atoms and a carbonyl group, allows for extensive chemical modifications, leading to a diverse array of derivatives with distinct biological profiles. The introduction of an aryl group at the 6-position, as seen in 6-(4-Bromophenyl)pyridazin-3-ol, is a common feature in many biologically active pyridazinones. The presence of a halogen, in this case, a bromine atom on the phenyl ring, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

While direct studies on 6-(4-Bromophenyl)pyridazin-3-ol are not yet available in the public domain, the collective evidence from its structural analogs strongly suggests its potential as a modulator of key inflammatory pathways. This guide will, therefore, focus on the most prominently reported mechanisms of action for 6-arylpyridazinones: the inhibition of cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4).

Postulated Mechanisms of Action

Based on the structure-activity relationships of analogous compounds, two primary mechanisms of action are proposed for 6-(4-Bromophenyl)pyridazin-3-ol.

Anti-inflammatory Activity via Cyclooxygenase-2 (COX-2) Inhibition

A significant number of 6-arylpyridazinone derivatives have been identified as potent and selective inhibitors of COX-2.[3][4][5] The COX-2 enzyme is a key mediator of inflammation and pain, and its selective inhibition is a well-established therapeutic strategy for inflammatory disorders with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. The presence of the 4-bromophenyl moiety in the target compound is consistent with features found in other selective COX-2 inhibitors within this chemical class.[6]

Signaling Pathway:

References

- 1. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]

Potential Biological Activities of 6-(4-Bromophenyl)pyridazin-3-ol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazinone scaffold is a prominent heterocyclic moiety in medicinal chemistry, recognized for its diverse pharmacological properties. This technical guide explores the potential biological activities of the specific compound 6-(4-Bromophenyl)pyridazin-3-ol, drawing upon the extensive research conducted on structurally related 6-phenylpyridazin-3(2H)-one derivatives. While direct experimental data for this exact compound is limited in publicly accessible literature, a strong basis exists to predict its engagement in several key biological pathways. This document summarizes the potential for anti-inflammatory, anticancer, and phosphodiesterase (PDE) inhibitory activities, presenting quantitative data from close analogs, detailing relevant experimental protocols, and visualizing associated signaling pathways and workflows.

Introduction

Pyridazin-3(2H)-one derivatives are a class of heterocyclic compounds that have garnered significant attention from medicinal chemists due to their wide range of biological activities.[1] The core structure, a six-membered ring with two adjacent nitrogen atoms and a carbonyl group, is amenable to substitution at various positions, allowing for the fine-tuning of its pharmacological profile. The presence of a phenyl group at the 6-position is a common feature in many biologically active pyridazinones. This guide focuses on 6-(4-Bromophenyl)pyridazin-3-ol, a derivative featuring a bromine atom on the phenyl ring. While this specific molecule is not extensively studied, the activities of its parent scaffold and closely related analogs provide a strong foundation for predicting its potential therapeutic applications. The primary activities associated with this class of compounds include anti-inflammatory effects, anticancer properties, and inhibition of phosphodiesterase enzymes.[2][3]

Potential Biological Activities and Mechanisms of Action

Anti-inflammatory Activity

Pyridazinone derivatives have been widely investigated for their anti-inflammatory properties.[4][5] The mechanism of action for many of these compounds is linked to the inhibition of key inflammatory mediators. For instance, some derivatives have been shown to act as selective cyclooxygenase-2 (COX-2) inhibitors, which would reduce the production of prostaglandins involved in inflammation and pain, potentially with fewer gastrointestinal side effects than non-selective NSAIDs.[1] Other related compounds have demonstrated the ability to suppress the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) by inhibiting pathways like the lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) signaling cascade.[4][5]

Anticancer Activity

The pyridazinone core is a constituent of numerous compounds screened for anticancer activity.[6][7] The National Cancer Institute (NCI) has evaluated several 6-aryl-dihydropyridazin-3(2H)-one derivatives against its 60-cell line panel, with some compounds demonstrating significant growth inhibition against various cancer types including leukemia, non-small cell lung cancer, and breast cancer.[7] The proposed mechanisms for their anticancer effects are diverse and can include the inhibition of protein kinases like VEGFR-2, which is crucial for tumor angiogenesis.[6] Furthermore, some derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells.[6][8]

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in various signal transduction pathways.[3] Inhibition of PDEs, particularly PDE3 and PDE4, can lead to a range of therapeutic effects. PDE3 inhibitors are known for their inotropic and vasodilatory effects, making them relevant for cardiovascular diseases.[3][9] PDE4 inhibitors, on the other hand, are primarily associated with anti-inflammatory and bronchodilatory effects.[10][11] The pyridazinone scaffold has been identified as a critical determinant for PDE3 inhibitory activity in certain classes of compounds.[11][12]

Quantitative Data from Structurally Related Compounds

Table 1: Anti-inflammatory and Vasodilatory Activity of Pyridazinone Analogs

| Compound Class | Assay | Target/Model | Result (IC50/EC50) | Reference |

| 6-Aryl-dihydropyridazin-3(2H)-ones | Carrageenan-induced paw edema | In vivo anti-inflammatory | Promising activity | [7] |

| 6-Phenyl-pyridazin-3(2H)-one derivatives | Vasorelaxation assay | Rat thoracic aortic rings | EC50 = 0.339–114.300 µM | [13] |

| 6-Substituted-3(2H)-pyridazinones | Phenylbenzoquinone-induced writhing | In vivo analgesic | Significant analgesic effects | [14] |

| Isoxazolo[4,5-d]pyridazin-4(5H)-one derivatives | COX-1/COX-2 inhibition | In vitro enzyme assay | Selective COX-2 inhibition | [2] |

Table 2: Anticancer Activity of Pyridazinone Analogs

| Compound Class | Assay | Cell Lines | Result (GI50/IC50) | Reference |

| 6-Aryl-2-(p-sulfamylphenyl)-dihydropyridazin-3(2H)-ones | NCI-60 Screen | Leukemia (HL-60, SR), NSCLC (NCI-H522), Breast (BT-549) | GI50 < 2 µM | [7] |

| Pyridazinone-based diarylurea derivatives | NCI-60 Screen | Melanoma, NSCLC, Prostate, Colon | GI% = 62.21–100.14% | [6] |

| Pyridazinone-based diarylurea derivatives | VEGFR-2 Inhibition | In vitro enzyme assay | Potent inhibition | [6] |

| 1,2,3-Triazolopyridazinone derivatives | Cytotoxicity Assay | Breast (MCF-7), Lung (A549) | IC50 = 30.66–184.72 µM | [8] |

Table 3: PDE Inhibitory Activity of Pyridazinone Analogs

| Compound Class | Target | Result (IC50) | Reference |

| Pyrazolo[3,4-d]pyridazinones | PDE5 | IC50 = 0.14–1.4 µM | [9] |

| 6-(Pyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-ones | PDE3/PDE4 | Key determinant for PDE3 activity | [11] |

| Pyridazinone derivatives with indole moiety | PDE4B | IC50 = 251 ± 18 nM (for lead compound) | [10] |

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for evaluating the biological activities of pyridazinone derivatives.

In Vitro Anti-inflammatory Assay: Inhibition of LPS-Induced NF-κB Activation

-

Cell Culture: Human monocytic THP1-Blue cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in 96-well plates and pre-incubated with various concentrations of the test compound (e.g., 6-(4-Bromophenyl)pyridazin-3-ol) for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells to a final concentration of 1 µg/mL to induce NF-κB activation.

-

Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Detection: The activation of NF-κB is quantified by measuring the activity of secreted embryonic alkaline phosphatase (SEAP), a reporter gene under the control of an NF-κB inducible promoter. A SEAP detection reagent is added, and the absorbance is read at a specific wavelength.

-

Data Analysis: The percentage of inhibition of NF-κB activation is calculated relative to the LPS-stimulated control.

In Vitro Anticancer Assay: NCI-60 Human Tumor Cell Line Screen

-

Cell Lines: A panel of 60 human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system, is used.

-

Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to the required concentrations.

-

Assay Procedure: The cell lines are grown in microtiter plates. The test compound is added at a single concentration (e.g., 10 µM) and incubated for 48 hours.

-

Endpoint Measurement: The sulforhodamine B (SRB) assay is used to determine cell viability. SRB binds to cellular proteins, and the amount of bound dye is proportional to the cell number.

-

Data Analysis: The growth inhibition percentage (GI%) is calculated for each cell line. Compounds showing significant activity are selected for five-dose testing to determine the GI50 (concentration causing 50% growth inhibition).

In Vitro PDE Inhibition Assay

-

Enzyme and Substrate: Recombinant human PDE enzymes (e.g., PDE3A, PDE4B) are used. The substrate is typically cAMP or cGMP.

-

Assay Principle: A common method involves a two-step enzymatic reaction. In the first step, PDE hydrolyzes the cyclic nucleotide to its corresponding 5'-monophosphate. In the second step, a nucleotidase (e.g., snake venom) dephosphorylates the 5'-monophosphate to the corresponding nucleoside.

-

Procedure: The test compound is incubated with the PDE enzyme in a buffer solution. The reaction is initiated by adding the cyclic nucleotide substrate.

-

Detection: The amount of phosphate released is quantified, often using a colorimetric method like the Malachite Green assay.

-

Data Analysis: The inhibitory activity of the compound is determined by comparing the enzyme activity in the presence and absence of the inhibitor. IC50 values are calculated from dose-response curves.

Visualizations: Pathways and Workflows

Signaling Pathways

Caption: PDE3/4 Inhibition Pathway.

Caption: LPS-induced NF-κB Signaling.

Experimental Workflow

Caption: Biological Activity Screening Workflow.

Conclusion

Based on a comprehensive review of the literature on 6-phenylpyridazin-3(2H)-one derivatives, it is highly probable that 6-(4-Bromophenyl)pyridazin-3-ol possesses significant biological activities. The evidence strongly suggests potential as an anti-inflammatory agent, an anticancer compound, and an inhibitor of phosphodiesterases, particularly PDE3 and PDE4. The presence of the 4-bromo-phenyl moiety is a common feature in many bioactive molecules and may contribute favorably to the pharmacological profile of the title compound. This technical guide provides a foundational understanding for researchers and drug development professionals to direct future experimental investigations into the specific properties and therapeutic potential of 6-(4-Bromophenyl)pyridazin-3-ol. Empirical validation through the experimental protocols outlined herein is a critical next step to confirm these predicted activities and to elucidate the precise mechanisms of action.

References

- 1. sarpublication.com [sarpublication.com]

- 2. scispace.com [scispace.com]

- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Development of 1,2,3‐Triazolopyridazinone Derivatives as Potential Caspase 3 and Apoptosis Inducers: Design, Synthesis and Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and evaluation of the analgesic and anti-inflammatory activity of new 3(2H)-pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

"6-(4-Bromophenyl)pyridazin-3-ol" IUPAC name and CAS number

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

| Parameter | Value | Reference |

| IUPAC Name | 6-(4-bromophenyl)pyridazin-3-ol | N/A |

| CAS Number | 50636-57-2 | N/A |

Tautomerism: It is important to note that 6-(4-Bromophenyl)pyridazin-3-ol exists in equilibrium with its tautomeric form, 6-(4-bromophenyl)pyridazin-3(2H)-one . Throughout scientific literature and chemical supplier databases, the compound may be referred to by either name.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₇BrN₂O |

| Molecular Weight | 253.08 g/mol |

| Appearance | Off-white to pale yellow solid (predicted) |

| Melting Point | Not explicitly reported, but related compounds suggest a value >200 °C |

| Solubility | Expected to be soluble in polar organic solvents such as DMSO and DMF. |

Synthesis and Experimental Protocols

The synthesis of 6-(4-bromophenyl)pyridazin-3-ol is most commonly achieved through a two-step process involving the formation of a keto-acid intermediate followed by a cyclization reaction.

Logical Workflow for Synthesis

An In-depth Technical Guide on 6-(4-Bromophenyl)pyridazin-3-ol

This technical guide provides a concise overview of the chemical properties of 6-(4-Bromophenyl)pyridazin-3-ol, tailored for researchers, scientists, and professionals in the field of drug development.

Core Chemical Data

The fundamental molecular properties of 6-(4-Bromophenyl)pyridazin-3-ol are summarized below. This data is essential for experimental design, analytical characterization, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrN₂O | [1] |

| Molecular Weight | 251.08 g/mol | Calculated |

| CAS Number | 50636-57-2 | [1] |

| InChI Key | SXDHLGDAZQDUBI-UHFFFAOYSA-N |

Structural and Logical Representation

The chemical structure of 6-(4-Bromophenyl)pyridazin-3-ol dictates its physicochemical and pharmacological properties. The following diagram illustrates the key structural components and their relationship to the overall molecule.

References

Solubility Profile of 6-(4-Bromophenyl)pyridazin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of the heterocyclic compound 6-(4-Bromophenyl)pyridazin-3-ol. Due to the limited availability of direct quantitative solubility data for this specific molecule, this report leverages high-quality data from its close structural analog, 6-phenyl-pyridazin-3(2H)-one, to provide a reliable solubility profile. This information is crucial for a range of applications, including synthesis, purification, pre-formulation studies, and dosage form design.

Core Executive Summary

6-Arylpyridazin-3-ol derivatives are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including cardiotonic, anti-inflammatory, and anticancer properties. The solubility of these compounds in various solvents is a critical parameter that influences their utility in both laboratory research and pharmaceutical development. Based on extensive data from the closely related analog, 6-phenyl-pyridazin-3(2H)-one, it can be inferred that 6-(4-Bromophenyl)pyridazin-3-ol exhibits high solubility in dimethyl sulfoxide (DMSO).

Solubility Data

The following table summarizes the mole fraction solubility of 6-phenyl-pyridazin-3(2H)-one in DMSO and other common pharmaceutical solvents at various temperatures. Given the structural similarity, these values provide a strong estimation for the solubility of 6-(4-Bromophenyl)pyridazin-3-ol. The data indicates that DMSO is an excellent solvent for this class of compounds.[1][2][3][4]

| Solvent | Mole Fraction Solubility (x 10⁻¹) at 298.2 K | Mole Fraction Solubility (x 10⁻¹) at 303.2 K | Mole Fraction Solubility (x 10⁻¹) at 308.2 K | Mole Fraction Solubility (x 10⁻¹) at 313.2 K | Mole Fraction Solubility (x 10⁻¹) at 318.2 K |

| Dimethyl Sulfoxide (DMSO) | 4.00 | 4.16 | 4.32 | 4.49 | 4.67 |

| Polyethylene Glycol-400 (PEG-400) | 3.65 | 3.76 | 3.88 | 4.01 | 4.12 |

| Transcutol® | 2.76 | 2.90 | 3.06 | 3.25 | 3.46 |

| Ethyl Acetate (EA) | 0.65 | 0.69 | 0.73 | 0.77 | 0.81 |

| 2-Butanol | 0.18 | 0.19 | 0.20 | 0.21 | 0.22 |

| 1-Butanol | 0.17 | 0.18 | 0.19 | 0.20 | 0.21 |

| Propylene Glycol (PG) | 0.12 | 0.13 | 0.13 | 0.14 | 0.15 |

| Isopropyl Alcohol (IPA) | 0.11 | 0.12 | 0.13 | 0.13 | 0.14 |

| Ethylene Glycol (EG) | 0.10 | 0.11 | 0.11 | 0.12 | 0.13 |

| Ethanol | 0.06 | 0.07 | 0.07 | 0.08 | 0.08 |

| Methanol | 0.04 | 0.04 | 0.05 | 0.05 | 0.05 |

| Water | 0.000058 | 0.000069 | 0.000084 | 0.000100 | 0.000126 |

Experimental Protocol for Solubility Determination

The solubility of 6-phenyl-pyridazin-3(2H)-one was determined using a well-established isothermal shake-flask method.[2] This protocol is recommended for determining the solubility of 6-(4-Bromophenyl)pyridazin-3-ol.

Materials and Equipment:

-

6-(4-Bromophenyl)pyridazin-3-ol (solute)

-

Selected solvents (e.g., DMSO, Ethanol, Water)

-

Thermostatically controlled water bath shaker

-

Analytical balance

-

Vials with screw caps

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV/Vis spectrophotometer

Procedure:

-

Sample Preparation: An excess amount of the solute is added to a known volume of the solvent in a series of vials.

-

Equilibration: The vials are sealed and placed in a thermostatically controlled water bath shaker set to the desired temperature (e.g., 298.2 K, 303.2 K, etc.). The samples are shaken for a sufficient time (e.g., 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the vials are allowed to stand undisturbed to allow for the sedimentation of the undissolved solid. The supernatant is then separated from the solid by centrifugation.

-

Quantification: A known aliquot of the clear supernatant is carefully removed and diluted with a suitable mobile phase or solvent. The concentration of the solute in the diluted sample is then determined using a calibrated HPLC or UV/Vis spectrophotometry method.

-

Calculation: The mole fraction solubility is calculated from the determined concentration.

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a new chemical entity like 6-(4-Bromophenyl)pyridazin-3-ol.

Caption: A logical workflow for the experimental determination of compound solubility.

Biological Context and Signaling Pathways

Pyridazinone derivatives have been reported to exhibit a wide range of biological activities, including cardiovascular, anti-inflammatory, and anticancer effects.[5][6][7] These activities are often attributed to their interaction with various enzymes and signaling pathways. For instance, some pyridazinone analogs act as phosphodiesterase (PDE) inhibitors, which can lead to vasodilation and inotropic effects.[6] Others have shown potential as inhibitors of receptor tyrosine kinases, which are crucial in cancer progression.[8]

While a specific signaling pathway for 6-(4-Bromophenyl)pyridazin-3-ol has not been elucidated in the reviewed literature, a general understanding of the mechanism of action for this class of compounds can be illustrated. The following diagram depicts a generalized experimental workflow for screening the biological activity of a novel pyridazinone derivative.

Caption: A generalized workflow for biological activity screening of a novel compound.

Conclusion

This technical guide provides a comprehensive overview of the solubility of 6-(4-Bromophenyl)pyridazin-3-ol, primarily based on data from a close structural analog. The high solubility in DMSO makes it a suitable solvent for stock solutions in biological screening and other research applications. The provided experimental protocol and logical workflows offer a practical guide for researchers working with this and similar compounds. Further studies are warranted to determine the precise quantitative solubility of 6-(4-Bromophenyl)pyridazin-3-ol and to elucidate its specific biological mechanisms of action.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2 H)-one in Different Pharmaceutical Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Stability and Storage of 6-(4-Bromophenyl)pyridazin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available stability and degradation data exists for the specific compound 6-(4-Bromophenyl)pyridazin-3-ol. This guide synthesizes general knowledge from safety data sheets for this and structurally related compounds, alongside established principles of pharmaceutical stability testing for pyridazinone derivatives. The experimental protocols provided are illustrative and based on regulatory guidelines for forced degradation studies.

Introduction

6-(4-Bromophenyl)pyridazin-3-ol is a heterocyclic compound belonging to the pyridazinone class. Derivatives of this scaffold have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, anticancer, and cardiovascular effects. Understanding the stability and establishing appropriate storage conditions for this compound are critical for ensuring its integrity, purity, and reproducibility in research and development settings. This technical guide provides a comprehensive overview of the known stability profile, recommended storage conditions, and a detailed framework for conducting stability-indicating studies.

Stability and Storage Conditions

Based on available safety data sheets (SDS) for 6-(4-Bromophenyl)pyridazin-3-ol and analogous compounds, a qualitative understanding of its stability can be established. The compound is generally considered stable under recommended storage conditions.

Recommended Storage

Proper storage is crucial to prevent degradation. The following table summarizes the recommended storage conditions based on supplier information and safety data sheets.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Ambient storage is also suggested by some suppliers. | Minimizes the rate of potential thermal degradation. |

| Light | Store in a tightly-closed, light-resistant container. | Protects against potential photodegradation, a common pathway for heterocyclic compounds. |

| Atmosphere | Store in a well-ventilated area. | Prevents the accumulation of any potential volatile degradation products. |

| Moisture | Keep container tightly closed to avoid moisture ingress. | Prevents hydrolysis, a potential degradation pathway for the pyridazinone ring. |

| Incompatibilities | Avoid strong oxidizing agents. | Prevents oxidative degradation of the molecule. |

Known Incompatibilities

The primary incompatibility noted for 6-(4-Bromophenyl)pyridazin-3-ol and similar compounds is with strong oxidizing agents. Contact with such agents could lead to oxidative degradation of the pyridazinone ring or other susceptible moieties of the molecule.

Potential Degradation Pathways

While specific degradation products for 6-(4-Bromophenyl)pyridazin-3-ol have not been documented in the reviewed literature, general degradation pathways for pyridazinone derivatives can be inferred. These include:

-

Hydrolysis: The lactam bond in the pyridazinone ring may be susceptible to cleavage under acidic or basic conditions, leading to ring-opening.

-

Oxidation: The pyridazinone ring and the bromophenyl moiety could be susceptible to oxidation, especially in the presence of oxidizing agents or under oxidative stress conditions (e.g., exposure to peroxides).

-

Photodegradation: Aromatic and heterocyclic compounds are often prone to degradation upon exposure to UV or visible light, which can induce complex photochemical reactions.

-

Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition.

Experimental Protocols: Forced Degradation Studies

To definitively determine the stability of 6-(4-Bromophenyl)pyridazin-3-ol and identify its degradation products, forced degradation (stress testing) studies are essential. The following protocols are based on International Council for Harmonisation (ICH) guidelines and are designed to establish a stability-indicating analytical method.

Objective

To investigate the intrinsic stability of 6-(4-Bromophenyl)pyridazin-3-ol under various stress conditions and to generate potential degradation products for the development and validation of a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Materials and Reagents

-

6-(4-Bromophenyl)pyridazin-3-ol reference standard

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

HPLC-grade acetonitrile, methanol, and water

-

Phosphate buffer

-

Calibrated analytical balance, pH meter, hot plate/water bath, photostability chamber, and HPLC system with a UV or PDA detector.

General Procedure

A stock solution of 6-(4-Bromophenyl)pyridazin-3-ol (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., methanol or acetonitrile). This stock solution is then subjected to the following stress conditions.

-

To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

-

Heat the solution at 60°C for 24 hours.

-

Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

-

If no degradation is observed, repeat the experiment with 1 M HCl.

-

To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

-

Keep the solution at room temperature for 24 hours.

-

Withdraw samples at appropriate time points.

-

Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

-

If no degradation is observed, repeat the experiment with 1 M NaOH and/or heating.

-

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Withdraw samples at appropriate time points.

-

If no degradation is observed, repeat the experiment with 30% H₂O₂.

-

Place the solid compound in a thermostatically controlled oven at 60°C for 48 hours.

-

Also, heat a solution of the compound at 60°C for 48 hours.

-

Analyze the samples after the exposure period.

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze the exposed and control samples.

Analysis of Stressed Samples

All stressed samples, along with an unstressed control, should be analyzed by a suitable analytical method, such as RP-HPLC with a PDA detector. The method should be developed to separate the parent compound from all significant degradation products. Peak purity analysis should be performed to ensure that the chromatographic peaks are homogeneous.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for conducting forced degradation studies of 6-(4-Bromophenyl)pyridazin-3-ol.

Potential Signaling Pathway Modulation

Pyridazinone derivatives are known to exhibit anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory signaling cascade. The following diagram illustrates a simplified representation of this pathway.

Conclusion

While specific, quantitative stability data for 6-(4-Bromophenyl)pyridazin-3-ol is not extensively documented in public literature, a conservative approach to its storage and handling is recommended. Storing the compound in a cool, dry, dark place in a tightly sealed container will minimize the risk of degradation. For critical applications, it is imperative to conduct thorough forced degradation studies to understand its intrinsic stability, identify potential degradation products, and develop a validated stability-indicating analytical method. The broad biological activities of the pyridazinone scaffold suggest that 6-(4-Bromophenyl)pyridazin-3-ol may have interesting pharmacological properties, warranting further investigation into its mechanism of action.

An In-depth Technical Guide on 6-(4-Bromophenyl)pyridazin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(4-Bromophenyl)pyridazin-3-ol is a heterocyclic organic compound belonging to the pyridazinone class. The pyridazinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. This technical guide provides a comprehensive literature review of 6-(4-Bromophenyl)pyridazin-3-ol, focusing on its synthesis, chemical properties, and known biological activities, with a particular emphasis on its potential in drug discovery and development.

Chemical Properties and Tautomerism

6-(4-Bromophenyl)pyridazin-3-ol exists in a tautomeric equilibrium with its keto form, 6-(4-Bromophenyl)pyridazin-3(2H)-one. This equilibrium is a crucial aspect of its chemical behavior and biological activity, as the two forms can exhibit different binding properties to biological targets. The presence of the bromophenyl group at the 6-position significantly influences the electronic and steric properties of the molecule, which can impact its interaction with enzymes and receptors.

Table 1: Physicochemical Properties of 6-(4-Bromophenyl)pyridazin-3-ol and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 6-(4-Bromophenyl)pyridazin-3-ol | 50636-57-2 | C₁₀H₇BrN₂O | 251.08 | Not Reported |

| 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one | 36725-37-8 | C₁₀H₉BrN₂O | 253.10 | 167-171 |

Synthesis

The synthesis of 6-(4-bromophenyl)pyridazin-3-ol is typically achieved through the cyclization of a corresponding γ-keto acid with hydrazine hydrate. A common precursor is 4-(4-bromobenzoyl)propionic acid. The reaction proceeds via the formation of a dihydropyridazinone intermediate, which can then be oxidized to the desired pyridazinone.

Alternatively, the synthesis can be approached through the reaction of 3,6-dichloropyridazine with a suitable bromophenyl-containing nucleophile, followed by hydrolysis.

Experimental Protocol: Synthesis of 6-(4-Bromophenyl)-2H-pyridazin-3-one (Tautomer)

A general procedure for the synthesis of the tautomeric form, 6-(4-Bromophenyl)-2H-pyridazin-3-one, involves the following steps:

-

Reaction of β-(4-bromobenzoyl)propionic acid with hydrazine hydrate:

-

β-(4-bromobenzoyl)propionic acid is refluxed with an excess of hydrazine hydrate in a suitable solvent, such as ethanol or acetic acid.

-

The reaction mixture is heated for several hours to ensure complete cyclization.

-

-

Formation of 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one:

-

Upon cooling, the intermediate dihydropyridazinone precipitates from the solution.

-

-

Oxidation to 6-(4-bromophenyl)pyridazin-3(2H)-one:

-

The dihydropyridazinone is then oxidized using a suitable oxidizing agent, such as bromine in acetic acid, to introduce the double bond in the pyridazinone ring.

-

-

Purification:

-

The final product is purified by recrystallization from an appropriate solvent to yield the desired 6-(4-bromophenyl)-2H-pyridazin-3-one.

-

Caption: General synthesis workflow for 6-(4-Bromophenyl)pyridazin-3(2H)-one.

Biological Activities and Potential Therapeutic Applications

The pyridazinone core is a versatile scaffold that has been extensively explored for its diverse pharmacological activities. While specific biological data for 6-(4-Bromophenyl)pyridazin-3-ol is limited in publicly available literature, the broader class of pyridazinone derivatives has demonstrated significant potential in several therapeutic areas, particularly in oncology.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of pyridazinone derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of leukemia, non-small cell lung cancer, colon cancer, melanoma, ovarian cancer, and breast cancer. The presence of a halogenated phenyl ring, such as the 4-bromophenyl group, is often associated with enhanced cytotoxic activity.

The anticancer mechanism of pyridazinones is multifaceted and can involve the inhibition of various key cellular targets.

Kinase Inhibition

A significant area of investigation for pyridazinone derivatives is their role as kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Pyridazinone-based compounds have been developed as inhibitors of several kinases, including:

-

Tyrosine Kinases: These are critical in cell growth, differentiation, and survival pathways.

-

Serine/Threonine Kinases: These play vital roles in cell cycle progression and apoptosis.

The ability of the pyridazinone scaffold to fit into the ATP-binding pocket of kinases makes it an attractive starting point for the design of potent and selective inhibitors.

Caption: Proposed mechanism of action for pyridazinone derivatives as kinase inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

A general protocol to assess the kinase inhibitory activity of a compound like 6-(4-Bromophenyl)pyridazin-3-ol is as follows:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare a solution of the target kinase, its specific substrate, and ATP in a suitable assay buffer.

-

-

Assay Procedure:

-

Add serial dilutions of the test compound to the wells of a microplate.

-

Add the kinase to the wells and incubate to allow for compound binding.

-

Initiate the kinase reaction by adding the substrate and ATP mixture.

-

Incubate the plate at a controlled temperature for a specific duration.

-

-

Detection:

-

Stop the reaction and measure the amount of product formed using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration.

-

Plot the inhibition data against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of the kinase activity is inhibited).

-

Future Directions

While the pyridazinone scaffold shows significant promise, further research is required to fully elucidate the therapeutic potential of 6-(4-Bromophenyl)pyridazin-3-ol. Future studies should focus on:

-

Quantitative Biological Evaluation: Determining the IC₅₀ values of 6-(4-Bromophenyl)pyridazin-3-ol against a panel of cancer cell lines and specific kinase targets.

-

Mechanism of Action Studies: Investigating the precise molecular mechanisms by which this compound exerts its biological effects, including its impact on cell cycle progression, apoptosis, and specific signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of 6-(4-Bromophenyl)pyridazin-3-ol to optimize its potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Assessing the antitumor activity of promising compounds in preclinical animal models.

Conclusion

6-(4-Bromophenyl)pyridazin-3-ol represents a molecule of interest within the broader class of biologically active pyridazinones. Its chemical structure suggests the potential for potent and selective interactions with biological targets, particularly protein kinases implicated in cancer. This technical guide has summarized the available information on its synthesis and the well-established therapeutic potential of the pyridazinone scaffold. Further focused research into the specific biological activities and mechanism of action of 6-(4-Bromophenyl)pyridazin-3-ol is warranted to fully explore its promise as a lead compound in the development of novel therapeutics.

Methodological & Application

Application Notes and Protocols for Cytotoxicity Assay of 6-(4-Bromophenyl)pyridazin-3-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for determining the in vitro cytotoxic effects of the compound 6-(4-Bromophenyl)pyridazin-3-ol. The provided methodologies are based on established techniques for assessing cell viability and proliferation and can be adapted for various cancer cell lines.

Introduction

Pyridazinone derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, cardiovascular, and anticancer effects.[1][2][3] The compound 6-(4-Bromophenyl)pyridazin-3-ol belongs to this class of heterocyclic compounds and warrants investigation for its potential cytotoxic and anti-proliferative properties against cancer cells.[1] Standard cytotoxicity assays, such as the MTT and LDH assays, are fundamental in vitro tools to quantify the dose-dependent effects of novel compounds on cell viability.[1][4] This document outlines a detailed protocol for evaluating the cytotoxicity of 6-(4-Bromophenyl)pyridazin-3-ol, presenting data in a structured format and illustrating the experimental workflow.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized for clear interpretation and comparison. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound.

Table 1: Cytotoxic Activity of 6-(4-Bromophenyl)pyridazin-3-ol against a Panel of Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) ± SD |

| MCF-7 | Breast Adenocarcinoma | 48 | [Insert Value] |

| HeLa | Cervical Cancer | 48 | [Insert Value] |

| HepG2 | Hepatocellular Carcinoma | 48 | [Insert Value] |

| A549 | Lung Carcinoma | 48 | [Insert Value] |

| HCT116 | Colon Carcinoma | 48 | [Insert Value] |

| PC-3 | Prostate Cancer | 48 | [Insert Value] |

| WRL-68 | Normal Liver | 48 | [Insert Value] |

Note: IC50 values are to be determined experimentally. The inclusion of a normal, non-cancerous cell line (e.g., WRL-68) is crucial for assessing the compound's selectivity for cancer cells.[5]

Experimental Protocols

The following are detailed protocols for commonly used in vitro cytotoxicity assays. These may require optimization based on the specific cell lines and laboratory conditions.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[4]

Materials:

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO) or a suitable solubilization buffer

-

Microplate reader

-

6-(4-Bromophenyl)pyridazin-3-ol

-

Selected cancer and normal cell lines

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]

-

Compound Treatment: Prepare serial dilutions of 6-(4-Bromophenyl)pyridazin-3-ol in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).[5][6]

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[5]

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.[5]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.[6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that measures the activity of lactate dehydrogenase released from damaged cells, which is an indicator of cytotoxicity.[5]

Materials:

-

Commercially available LDH cytotoxicity assay kit

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Seeding and Compound Treatment: Follow the same procedure as described in the MTT assay protocol (Steps 1 and 2).

-

Incubation: Incubate the plate for the desired time period.

-

Sample Collection: After incubation, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.[5]

-

LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.[5]

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[5]

-

Stop Reaction: Add 50 µL of the stop solution from the kit to each well.[5]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release from treated cells compared to control cells.

Visualizations

Experimental Workflow

Caption: Workflow for in vitro cytotoxicity assessment.

Potential Signaling Pathway

Caption: Proposed apoptotic signaling pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols for In Vitro Anti-inflammatory Assay of 6-(4-Bromophenyl)pyridazin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli and is implicated in a wide range of diseases. The pyridazinone core is a promising scaffold in the design of novel anti-inflammatory agents. This document provides detailed application notes and standardized protocols for the in vitro evaluation of the anti-inflammatory potential of the novel compound, 6-(4-Bromophenyl)pyridazin-3-ol. These assays are designed to assess the compound's ability to modulate key inflammatory pathways and mediators.

The protocols provided herein cover essential preliminary assays, including the inhibition of protein denaturation, a hallmark of inflammation. Further detailed cellular assays using macrophage cell lines, such as RAW 264.7, are described to investigate the compound's effect on nitric oxide and pro-inflammatory cytokine production. Understanding the compound's activity in these assays is a critical first step in the drug discovery and development pipeline for novel anti-inflammatory therapeutics.

Key Signaling Pathways in Inflammation

A fundamental comprehension of the molecular pathways that drive inflammation is essential for targeted drug development. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκB. This liberates NF-κB, allowing it to move into the nucleus, where it binds to DNA and initiates the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[1]

Figure 1: Simplified NF-κB Signaling Pathway.

Experimental Protocols

Inhibition of Protein Denaturation Assay

This assay serves as a preliminary screening method to evaluate the anti-inflammatory activity of a compound.[2] Protein denaturation is a well-documented cause of inflammation.[3] The ability of 6-(4-Bromophenyl)pyridazin-3-ol to inhibit heat-induced protein denaturation is a measure of its potential anti-inflammatory properties.

Materials:

-

Bovine Serum Albumin (BSA)

-

Phosphate Buffered Saline (PBS), pH 6.4

-

6-(4-Bromophenyl)pyridazin-3-ol

-

Diclofenac Sodium (or other standard NSAID)

-

Spectrophotometer

Procedure:

-

Prepare a 1% w/v solution of BSA in PBS.

-

Prepare various concentrations of 6-(4-Bromophenyl)pyridazin-3-ol (e.g., 10, 50, 100, 250, 500 µg/mL) in a suitable solvent (e.g., DMSO).

-

The reaction mixture consists of 0.2 mL of the test compound solution and 2.8 mL of the BSA solution.

-

A control group will contain 0.2 mL of the solvent and 2.8 mL of the BSA solution.

-

Use a standard drug, such as diclofenac sodium, as a positive control.

-

Incubate all samples at 37°C for 20 minutes.

-

Induce denaturation by heating at 70°C for 10 minutes.

-

After cooling, measure the absorbance of the solutions at 660 nm.

-

Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = 100 x [1 - (Absorbance of Test Sample / Absorbance of Control)]

Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay determines the effect of the test compound on the production of nitric oxide, a key pro-inflammatory mediator, in LPS-stimulated macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS)

-

6-(4-Bromophenyl)pyridazin-3-ol

-

Griess Reagent

-

MTT reagent for cell viability assay

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various non-toxic concentrations of 6-(4-Bromophenyl)pyridazin-3-ol for 1 hour.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

-

Nitrite Measurement:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

-

-

Cell Viability: Perform an MTT assay on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity.

Pro-inflammatory Cytokine (TNF-α and IL-6) Inhibition Assay

This assay measures the ability of the test compound to inhibit the production of key pro-inflammatory cytokines, TNF-α and IL-6, in LPS-stimulated macrophages using ELISA.

Materials:

-

RAW 264.7 cells and culture reagents (as above)

-

LPS

-

6-(4-Bromophenyl)pyridazin-3-ol

-

Mouse TNF-α and IL-6 ELISA kits

Procedure:

-

Follow steps 1-4 of the Nitric Oxide Production Assay protocol.

-

Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate and collect the cell culture supernatant.

-

ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kits.

-

Data Analysis: Determine the concentrations of TNF-α and IL-6 in the supernatants by comparing the absorbance values to the standard curves. Calculate the percentage inhibition for each concentration of the test compound.

Experimental Workflow

The evaluation of a novel compound for anti-inflammatory properties typically follows a structured workflow, starting with preliminary screening and progressing to more detailed cellular and mechanistic studies.

References

Application Notes and Protocols: Antibacterial Screening of 6-(4-Bromophenyl)pyridazin-3-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the antibacterial screening of the novel compound 6-(4-Bromophenyl)pyridazin-3-ol , a member of the pyridazinone class of heterocyclic compounds. Pyridazinone derivatives have garnered significant interest due to their diverse pharmacological activities, including antimicrobial properties.[1][2] This document outlines the standardized methodologies for determining the compound's efficacy against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Introduction to Pyridazinone Derivatives

Pyridazinones are a class of heterocyclic compounds characterized by a six-membered ring containing two adjacent nitrogen atoms and a carbonyl group.[2] Various derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3][4] The structural diversity of pyridazinones allows for modifications that can enhance their potency and spectrum of activity against microbial pathogens.[5][6] The investigation of new derivatives, such as 6-(4-Bromophenyl)pyridazin-3-ol, is crucial in the search for novel antimicrobial agents to combat the growing challenge of antibiotic resistance.

Data Presentation: In Vitro Antibacterial Activity

The antibacterial efficacy of 6-(4-Bromophenyl)pyridazin-3-ol and related pyridazinone analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition. The following tables present a template for summarizing such quantitative data, based on results reported for structurally similar pyridazinone derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of Pyridazinone Derivatives (µg/mL)

| Compound | Staphylococcus aureus (MRSA) | Escherichia coli | Pseudomonas aeruginosa | Acinetobacter baumannii | Reference Drug (Amikacin) |

| 6-(4-Bromophenyl)pyridazin-3-ol | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Compound 7 (analogue) | 7.8 µM | 7.8 µM | >36.21 µM | 7.8 µM | Data to be determined |

| Compound 13 (analogue) | >36.21 µM | >36.21 µM | 7.48 µM | 3.74 µM | Data to be determined |

Data for analogue compounds 7 and 13 are sourced from a study on novel pyridazinone derivatives.[5]

Table 2: Zone of Inhibition of Pyridazinone Derivatives (mm)

| Compound (50 µ g/disk ) | Staphylococcus pyogenes | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Reference Drug (Gentamycin/Ceftizoxime) |

| 6-(4-Bromophenyl)pyridazin-3-ol | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Compound IIIa (analogue) | Excellent Activity | - | Excellent Activity | - | Data to be determined |

| Compound IIIb (analogue) | Good Activity | Good Activity | No Activity | No Activity | Data to be determined |

| Compound IIIc (analogue) | Good Activity | No Activity | No Activity | Good Activity | Data to be determined |

| Compound IIId (analogue) | No Activity | Very Good Activity | No Activity | Good Activity | Data to be determined |

Qualitative data for analogue compounds IIIa-d are sourced from a study on the antimicrobial activity of pyridazinone derivatives.[1]

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]

Materials:

-

6-(4-Bromophenyl)pyridazin-3-ol

-

Test bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)

-

Sterile 96-well microtiter plates[7]

-

Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)[8][10]

-

Sterile saline solution (0.85%)

-

Multichannel pipette

Procedure:

-

Preparation of Compound Stock Solution: Prepare a stock solution of 6-(4-Bromophenyl)pyridazin-3-ol in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the compound stock solution with CAMHB to achieve a range of desired concentrations (e.g., 128 to 0.25 µg/mL).[6][8]

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard.[11] Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[10]

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.[11] Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[7]

-

Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[7]

Protocol 2: Disk Diffusion Assay (Kirby-Bauer Method)

This qualitative or semi-quantitative method assesses the susceptibility of bacteria to an antimicrobial agent.[12][13]

Materials:

-

6-(4-Bromophenyl)pyridazin-3-ol

-

Sterile paper disks (6 mm diameter)

-

Test bacterial strains

-

Bacterial inoculum standardized to 0.5 McFarland turbidity[12]

-

Sterile cotton swabs[15]

-

Reference antibiotic disks (e.g., Gentamycin)[1]

-

Sterile forceps

-

Incubator (35-37°C)[15]

-

Ruler or calipers

Procedure:

-

Preparation of Compound Disks: Aseptically apply a known concentration of 6-(4-Bromophenyl)pyridazin-3-ol solution (e.g., 50 µg in a suitable solvent) onto sterile paper disks and allow them to dry completely in a sterile environment.[1][15]

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline with a turbidity equivalent to the 0.5 McFarland standard.[12]

-

Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate to ensure confluent growth.[15]

-

Disk Placement: Using sterile forceps, place the prepared compound-impregnated disks and a standard antibiotic disk onto the inoculated agar surface. Ensure disks are firmly pressed to the agar.[14][15]

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

-

Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[13] The size of the zone indicates the susceptibility of the bacterium to the compound.

Visualizations

Signaling Pathways and Workflows

Caption: Workflow for antibacterial screening of 6-(4-Bromophenyl)pyridazin-3-ol.

References

- 1. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. sarpublication.com [sarpublication.com]

- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Identification of Novel Antimicrobial 2‑(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)‑one Scaffolds against Klebsiella pneumoniae, Inspired by Luffariellolide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Broth microdilution - Wikipedia [en.wikipedia.org]

- 8. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. rr-asia.woah.org [rr-asia.woah.org]

- 12. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 13. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. benchchem.com [benchchem.com]

Application Notes and Protocols for 6-Arylpyridazin-3(2H)-one Derivatives in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols based on published research on 6-arylpyridazin-3(2H)-one derivatives, which are structural analogs of 6-(4-Bromophenyl)pyridazin-3-ol. While specific data for 6-(4-Bromophenyl)pyridazin-3-ol is not extensively available in the public domain, the broader class of 6-arylpyridazin-3(2H)-ones has demonstrated significant potential as anticancer agents. These compounds have been evaluated for their cytotoxic and antiproliferative effects against a variety of human cancer cell lines. The following sections summarize the quantitative data from these studies and provide detailed experimental protocols for their evaluation.

Data Presentation: Anticancer Activity of 6-Arylpyridazin-3(2H)-one Derivatives